5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride
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Overview
Description
5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a naphthalene ring substituted with a sulfonyl chloride group and a 4-chlorobenzamido group. This compound is often used in organic synthesis and as a reagent in chemical reactions.
Preparation Methods
The synthesis of 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride typically involves the reaction of 5-amino-naphthalene-1-sulfonyl chloride with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Chemical Reactions Analysis
5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid and 4-chlorobenzamide.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound can be used to label proteins and peptides, aiding in the study of protein structure and function.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify amino groups in proteins and peptides .
Comparison with Similar Compounds
Similar compounds to 5-(4-Chlorobenzamido)naphthalene-1-sulfonyl chloride include:
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Used for labeling amino acids and proteins, it shares a similar sulfonyl chloride group but differs in the substituent on the naphthalene ring.
5-(4-Methylbenzamido)naphthalene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a chlorine atom on the benzamido group.
5-(4-Bromobenzamido)naphthalene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of a chlorine atom on the benzamido group
The uniqueness of this compound lies in its specific reactivity and applications, particularly in forming stable sulfonamide derivatives and its use in labeling studies.
Properties
IUPAC Name |
5-[(4-chlorobenzoyl)amino]naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3S/c18-12-9-7-11(8-10-12)17(21)20-15-5-1-4-14-13(15)3-2-6-16(14)24(19,22)23/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHONTGNGAJFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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